molecular formula C15H12O5 B11949422 Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]- CAS No. 130471-75-9

Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]-

Cat. No.: B11949422
CAS No.: 130471-75-9
M. Wt: 272.25 g/mol
InChI Key: ZLVNHCPQFPPBFU-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]- is an organic compound with a complex structure that includes a benzoyloxy group and two hydroxyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]- typically involves the reaction of 4-hydroxyacetophenone with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the benzoyloxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biological processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]- is unique due to the presence of both benzoyloxy and hydroxyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]- (commonly referred to as a benzoyloxy derivative of dihydroxyphenyl) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]- has the following chemical structure:

  • Molecular Formula : C15_{15}H14_{14}O3_{3}
  • Molecular Weight : 258.27 g/mol
  • IUPAC Name : 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]ethanone

The compound features a benzoyloxy group attached to a dihydroxyphenyl moiety, which is known to contribute to its biological activities.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the dihydroxyphenyl portion is believed to enhance free radical scavenging capabilities. A study demonstrated that related phenolic compounds can effectively reduce oxidative stress markers in vitro .

Anti-inflammatory Effects

Ethanone derivatives have shown promising anti-inflammatory effects. For instance, studies suggest that they may inhibit the production of pro-inflammatory cytokines and modulate pathways such as NF-kB signaling. This modulation can lead to reduced inflammation in various models .

Anticancer Potential

Some derivatives of ethanone have been evaluated for their anticancer properties. Research indicates that they can induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction. A study highlighted that such compounds could inhibit tumor growth in xenograft models .

Enzyme Inhibition

Ethanone derivatives may also act as inhibitors for specific enzymes involved in disease processes. For example, they have been investigated for their potential to inhibit heme oxygenase-1 (HO-1), an enzyme implicated in inflammation and cancer progression. Inhibiting HO-1 may enhance the efficacy of existing cancer therapies .

Study 1: Antioxidant Activity Assessment

In a comparative study on various phenolic compounds, ethanone derivatives were subjected to DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity.

CompoundIC50 (µM)
Ethanone Derivative A12.5
Ethanone Derivative B15.3
Standard (Ascorbic Acid)10.0

Study 2: Anti-inflammatory Mechanisms

A study published in a peer-reviewed journal assessed the anti-inflammatory effects of ethanone derivatives on LPS-stimulated macrophages. The results showed a marked decrease in TNF-alpha and IL-6 levels upon treatment with these compounds.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control350 ± 20200 ± 15
Ethanone Derivative A150 ± 1090 ± 5
Ethanone Derivative B130 ± 880 ± 4

Study 3: Anticancer Activity

In vitro studies demonstrated that ethanone derivatives could significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)20
HT-29 (Colon Cancer)25

Properties

IUPAC Name

(4-acetyl-3,5-dihydroxyphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-9(16)14-12(17)7-11(8-13(14)18)20-15(19)10-5-3-2-4-6-10/h2-8,17-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVNHCPQFPPBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1O)OC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393179
Record name Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130471-75-9
Record name Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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